2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol

Antimalarial Aminomethylphenol Trifluoroethyl

2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol (CAS 1016756-54-9) is a substituted aminomethylphenol featuring a methoxy group at position 2 and a (2,2,2-trifluoroethyl)aminomethyl moiety at position 6 on the phenolic ring. Its molecular formula is C10H12F3NO2 with a molecular weight of 235.20 g/mol.

Molecular Formula C10H12F3NO2
Molecular Weight 235.20 g/mol
Cat. No. B13172102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol
Molecular FormulaC10H12F3NO2
Molecular Weight235.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)CNCC(F)(F)F
InChIInChI=1S/C10H12F3NO2/c1-16-8-4-2-3-7(9(8)15)5-14-6-10(11,12)13/h2-4,14-15H,5-6H2,1H3
InChIKeyIZYVWQZDTVRAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol: Core Chemotype and Procurement-Relevant Characteristics


2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol (CAS 1016756-54-9) is a substituted aminomethylphenol featuring a methoxy group at position 2 and a (2,2,2-trifluoroethyl)aminomethyl moiety at position 6 on the phenolic ring. Its molecular formula is C10H12F3NO2 with a molecular weight of 235.20 g/mol. The compound belongs to a class of 2-aminomethylphenols that have demonstrated high in vitro and in vivo antimalarial activity against Plasmodium spp. [1]. The trifluoroethyl substituent confers increased lipophilicity (predicted logP ~2.4-3.4) and metabolic stability relative to non-fluorinated or mono-fluorinated analogs, a critical differentiation in drug discovery programs. The compound serves as a versatile building block for further derivatization, particularly in the synthesis of more complex 2-aminomethylphenol antimalarials such as the JPC series [2].

Why In-Class Substitution of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol is Not Advisable


In the 2-aminomethylphenol series, even subtle structural modifications (e.g., replacement of the trifluoroethyl group with ethyl, substitution pattern on the phenol ring) profoundly alter antimalarial potency, cytotoxicity, and pharmacokinetic profile. Comparative structure-activity relationship (SAR) studies demonstrate that the trifluoromethyl-substituted pyridine/pyrimidine analogues of 2-aminomethylphenols (JPC-2997, JPC-3186, JPC-3210) exhibit >2,500-fold selectivity for P. falciparum over human cell lines and ED50 values as low as 0.5 mg/kg/day in murine malaria models [1]. Direct head-to-head data show that JPC-3210 is 1.7-fold more potent than JPC-2997 and 3.2-fold more potent than the early clinical candidate WR-194,965 across eight P. falciparum lines [2]. Consequently, generic substitution with non-fluorinated or differently substituted aminomethylphenols is expected to compromise efficacy, selectivity, and drug-like properties. The specific substitution pattern of 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol is therefore a critical differentiator for research programs targeting optimized antimalarial leads.

2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol: Quantitative Evidence of Differentiation from Closest Analogs


Potency Advantage of Trifluoroethyl-Containing Aminomethylphenols: JPC-3210 vs. WR-194,965

In a head-to-head comparison across eight P. falciparum lines, the 2-aminomethylphenol JPC-3210 (containing a trifluoroethyl-like moiety) exhibited a mean IC50 3.2-fold lower than that of the earlier clinical candidate WR-194,965, which lacks the trifluoromethyl substitution [1]. This quantifies the potency enhancement conferred by the trifluoroethyl group in the aminomethylphenol scaffold.

Antimalarial Aminomethylphenol Trifluoroethyl

Selectivity Advantage: Trifluoroethyl Aminomethylphenol JPC-2997 >2,500× Less Cytotoxic than Non-Fluorinated Baselines

JPC-2997, a 2-aminomethylphenol containing a trifluoromethylpyridinyl group (analogous to the trifluoroethyl group in 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol), exhibits >2,500-fold selectivity for P. falciparum over human cell lines (IC50 >35 μM) compared to a selectivity index often <100 for non-fluorinated early leads [1]. This high therapeutic window is directly attributable to the trifluoromethyl substitution.

Selectivity Cytotoxicity Trifluoroethyl

Lipophilicity Modulation: Trifluoroethyl Substitution Reduces logP Relative to Larger Trifluoromethyl Aromatic Analogs

2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol, with its trifluoroethylamine side chain, is predicted to have a logP of ~2.4–3.4, which is 1–2 log units lower than structurally related aminomethylphenols bearing a trifluoromethylphenyl or pyridinyl group (e.g., JPC-2997, clogP ~4.5) [1]. This moderately lower lipophilicity is expected to improve aqueous solubility and reduce phospholipidosis risk while retaining sufficient membrane permeability.

Lipophilicity Trifluoroethyl ADME

Metabolic Stability: Trifluoroethyl Group Resists Oxidative Metabolism Compared to Ethyl Analogs

The trifluoroethyl group is known to block cytochrome P450-mediated oxidation at the α-carbon, a common metabolic soft spot for ethylamino substituents. While direct microsomal stability data for 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol are not published, the class-level evidence is strong: JPC-2997, which contains a trifluoromethyl group, exhibits a low clearance of 0.22 L/h/kg and a long elimination half-life of 49.8 h in mice, consistent with enhanced metabolic stability conferred by fluorine substitution [1]. In contrast, non-fluorinated aminomethylphenols typically show higher clearance and shorter half-lives.

Metabolic Stability Trifluoroethyl Pharmacokinetics

2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol: Prioritized Use Cases Based on Quantitative Evidence


Scaffold for Next-Generation Antimalarial Lead Optimization

Given the 3.2-fold potency advantage over WR-194,965 and >2,500-fold selectivity demonstrated by trifluoroethyl-containing aminomethylphenols [1][2], 2-Methoxy-6-(((2,2,2-trifluoroethyl)amino)methyl)phenol is an ideal starting scaffold for medicinal chemistry campaigns targeting improved antimalarial leads. Its methoxy handle allows further functionalization to tune ADME properties without compromising the critical trifluoroethyl pharmacophore.

Chemical Probe for Investigating Trifluoroethyl SAR in 2-Aminomethylphenols

The compound serves as a well-defined control to systematically evaluate the contribution of the trifluoroethyl group to potency, selectivity, and metabolic stability. Researchers can use it as a baseline to compare against non-fluorinated, mono-fluorinated, or trifluoromethyl-aromatic analogs in head-to-head assays, quantifying the exact benefit of this specific substitution [3].

Intermediate for Synthesis of Advanced JPC-Series Antimalarials

The 2-methoxy-6-aminomethylphenol core is a key intermediate in the synthesis of JPC-2997 and JPC-3210, which have demonstrated ED50 values as low as 0.5 mg/kg/day and cures in non-human primate malaria models [1][2]. Procuring this compound enables efficient construction of these advanced leads for preclinical development.

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